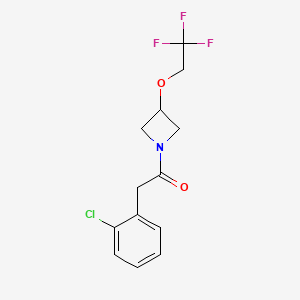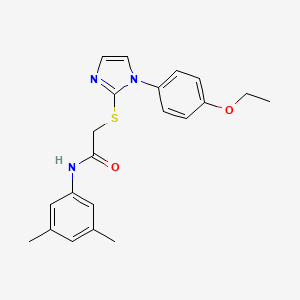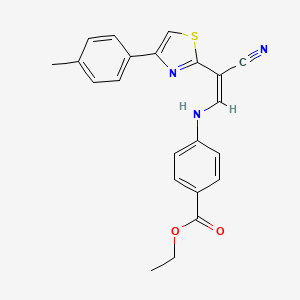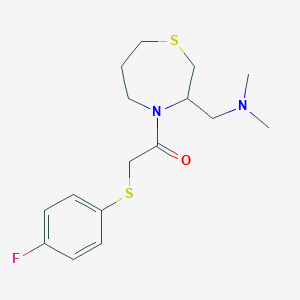
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, also known as ATPCA, is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its ability to inhibit various enzymes and signaling pathways. In cancer research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid inhibits the activity of enzymes such as AKT and mTOR, which are involved in cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In inflammation research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory cytokines and chemokines. In neurological disorder research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid inhibits the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and physiological effects:
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In cancer research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid induces apoptosis and inhibits cell proliferation, leading to the inhibition of tumor growth. It also enhances the efficacy of chemotherapy drugs by sensitizing cancer cells to them. In inflammation research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid reduces the production of inflammatory cytokines and chemokines, leading to the reduction of inflammation. In neurological disorder research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid improves cognitive function and reduces neuroinflammation, leading to the improvement of neurological symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It is also stable and can be stored for long periods of time. However, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. In cancer research, further studies are needed to determine the optimal dose and schedule of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in combination with chemotherapy drugs. In inflammation research, further studies are needed to determine the efficacy of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in animal models of inflammatory diseases. In neurological disorder research, further studies are needed to determine the efficacy of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in animal models of neurodegenerative diseases. Additionally, further studies are needed to improve the bioavailability of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid and to develop analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves the reaction of 2-aminobenzylamine with 3-(trifluoromethyl)pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization to obtain pure 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid.
Applications De Recherche Scientifique
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has shown promising results in various scientific research applications. In cancer research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to them. In inflammation research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
1-(2-aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-6(10(18)19)5-17(16-9)8-4-2-1-3-7(8)15/h1-5H,15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWMDIMXPNHVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2693148.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)
![3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B2693154.png)

![methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B2693157.png)
![Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693159.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)



![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693165.png)

![4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B2693167.png)
